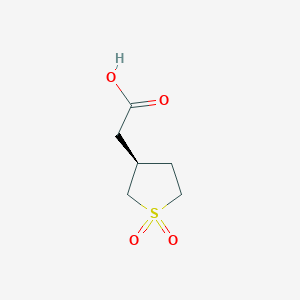![molecular formula C18H18N2O2S B12473998 1-[4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone](/img/structure/B12473998.png)
1-[4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone is an organic compound with a complex structure It is characterized by the presence of a methoxynaphthalene moiety, a sulfanylidene group, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone typically involves multiple steps. One common method involves the reaction of 2-methoxynaphthalene with a suitable acetylating agent to form 1-(2-methoxynaphthalen-1-yl)ethanone. This intermediate is then reacted with a thiourea derivative under acidic conditions to form the desired dihydropyrimidinone core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone involves its interaction with specific molecular targets. The methoxynaphthalene moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The sulfanylidene group can form covalent bonds with target proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxynaphthalen-1-yl)ethanone: A simpler analog with similar structural features but lacking the dihydropyrimidinone core.
1-(2-methoxynaphthalen-1-yl)ethanone: An isomer with the methoxy group in a different position.
Uniqueness
1-[4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone is unique due to the presence of the dihydropyrimidinone core, which imparts distinct chemical and biological properties. This core structure is not present in the simpler analogs, making this compound a valuable target for further research and development.
Properties
Molecular Formula |
C18H18N2O2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-[4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C18H18N2O2S/c1-10-15(11(2)21)17(20-18(23)19-10)16-13-7-5-4-6-12(13)8-9-14(16)22-3/h4-9,17H,1-3H3,(H2,19,20,23) |
InChI Key |
NLSCWBJYYSFMBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=CC3=CC=CC=C32)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


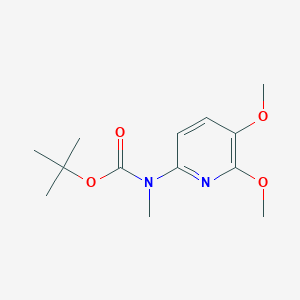

![4-methoxy-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12473920.png)
![2-{4-[1-(3-Methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazin-1-YL}ethanol](/img/structure/B12473924.png)
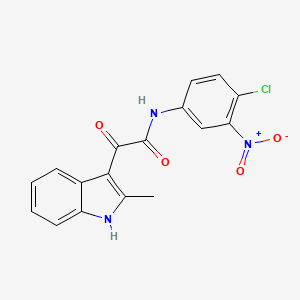

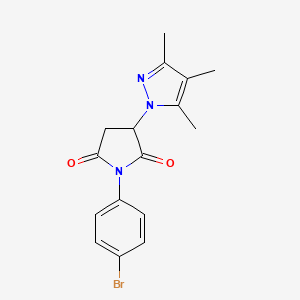
![ethyl 2-(acetylamino)-7-chloro-6-[(E)-(cyclohexylimino)methyl]-1-benzothiophene-3-carboxylate](/img/structure/B12473938.png)
![2-[(1H-benzotriazol-1-ylmethyl)amino]-5-nitrobenzoic acid](/img/structure/B12473939.png)
![2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12473949.png)
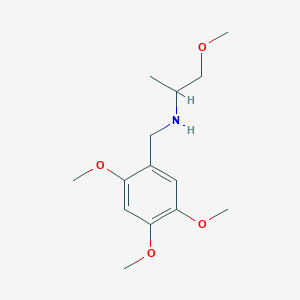
![1-[(4-Methoxyphenyl)sulfonyl]-4-(pentan-3-yl)piperazine](/img/structure/B12473971.png)
![N-(3-chloro-4-methylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B12473974.png)
